BETd-260 trifluoroacetate

Osteosarcoma BET Degradation Apoptosis

BETd-260 trifluoroacetate (ZBC260) is a heterobifunctional PROTAC that recruits cereblon E3 ligase to selectively degrade BRD2/3/4 proteins with picomolar potency (IC50 51 pM). Unlike occupancy-driven inhibitors (JQ1, OTX015), it operates via catalytic degradation—achieving >1000-fold potency differential, sustained >24 h protein elimination, and >90% tumor regression in RS4;11 xenografts at 5 mg/kg IV without toxicity. A single methylene linker deletion reduces potency 19-fold; the N-methyl negative control (compound 26) loses all degradation activity. Validated in osteosarcoma (MNNG/HOS, Saos-2, MG-63, SJSA-1) and HCC models. Supplied as >98% pure solid; 10 mM DMSO solubility. Pair with compound 26 for degradation-specific phenotypic dissection.

Molecular Formula C45H47F3N10O8
Molecular Weight 912.9 g/mol
Cat. No. B15073872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBETd-260 trifluoroacetate
Molecular FormulaC45H47F3N10O8
Molecular Weight912.9 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C43H46N10O6.C2HF3O2/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55;3-2(4,5)1(6)7/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49);(H,6,7)
InChIKeySRSJNYHSIQZCDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BETd-260 Trifluoroacetate: Procurement Guide for a Picomolar-Activity PROTAC BET Degrader


BETd-260 trifluoroacetate (also designated ZBC260 or compound 23) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the cereblon E3 ubiquitin ligase complex to induce selective degradation of bromodomain and extra-terminal (BET) family proteins (BRD2, BRD3, BRD4) [1]. Originally disclosed in the Journal of Medicinal Chemistry in 2017 and subsequently validated in multiple independent studies, this compound exhibits picomolar-range cellular degradation potency and achieves >90% tumor regression in RS4;11 xenograft models at well-tolerated doses [2]. The trifluoroacetate salt form (CAS 2140289-21-8; molecular weight 912.93) is supplied as a solid with >98% HPLC purity and demonstrates solubility of 10 mM in DMSO, supporting reproducible in vitro and in vivo experimental workflows .

Why BETd-260 Trifluoroacetate Cannot Be Substituted by Conventional BET Inhibitors or Alternative PROTACs


Generic substitution of BET-targeting compounds is scientifically invalid because BETd-260 trifluoroacetate operates via a catalytic degradation mechanism that is fundamentally distinct from occupancy-driven inhibition [1]. Unlike reversible BET inhibitors (e.g., JQ1, OTX015) that require sustained target engagement to maintain pathway suppression, BETd-260 eliminates BET proteins entirely, resulting in a >1000-fold potency differential in cellular assays [2]. Furthermore, among structurally related PROTAC degraders, linker length and E3 ligase recruitment moiety critically determine degradation efficiency: a single methylene group reduction in the linker of BETd-260 (yielding compound 24) reduces cellular potency 19-fold, while a two-methylene reduction (compound 25) reduces potency 188-fold [1]. Even the cereblon-binding negative control analog (compound 26), which differs from BETd-260 only by a single N-methyl group, loses all protein degradation activity despite retaining BET-binding affinity, underscoring that subtle structural modifications ablate the defining mechanism of action [1]. These data collectively demonstrate that BETd-260 possesses a unique structure-activity relationship profile that is not interchangeable with in-class alternatives.

Quantitative Comparative Evidence for BETd-260 Trifluoroacetate Differentiation


>1000-Fold Superior Anti-Proliferative Activity Relative to JQ1 and HJB-97 in Osteosarcoma Models

In direct head-to-head comparative assays across multiple osteosarcoma cell lines (MNNG/HOS, Saos-2, MG-63, and SJSA-1), BETd-260 demonstrated over 1000-fold greater anti-proliferative activity compared to the benchmark BET inhibitors HJB-97 and JQ1 [1]. This potency differential is attributed to the degradation mechanism of BETd-260, which completely depletes BET proteins rather than merely occupying their bromodomains, resulting in massive apoptosis induction within hours of treatment [1].

Osteosarcoma BET Degradation Apoptosis

Robust Apoptosis Induction at 3-10 nM vs. No Apoptosis with BET Inhibitor at 300 nM

In direct comparative flow cytometry experiments conducted in RS4;11 and MOLM-13 acute leukemia cell lines, BETd-260 (compound 23) and the parent BET inhibitor 8 (HJB97) were evaluated for their ability to induce apoptosis following 24-hour treatment [1]. BETd-260 induced robust apoptosis at concentrations of 3-10 nM in both cell lines, whereas the BET inhibitor 8 failed to induce any meaningful apoptosis even at concentrations as high as 300 nM [1]. Both compounds did induce cell cycle arrest, but with markedly different potency: BETd-260 was effective at 0.3 nM in RS4;11 cells and 1-3 nM in MOLM-13 cells, while BET inhibitor 8 required 30 nM and 30-100 nM respectively [1].

Acute Leukemia Apoptosis Cell Cycle Arrest

>90% Tumor Regression in RS4;11 Xenograft Model at 5 mg/kg IV with No Observed Toxicity

In the RS4;11 xenograft mouse model of acute leukemia, BETd-260 administered at 5 mg/kg intravenously every other day, three times weekly for three weeks achieved rapid tumor regression exceeding 90% of baseline tumor volume [1]. Critically, this profound antitumor effect was accompanied by no animal weight loss or other observable signs of toxicity, while vehicle control mice exhibited weight gain attributable to rapid tumor growth [1]. In a separate osteosarcoma study, BETd-260 similarly inhibited growth of both cell-derived and patient-derived osteosarcoma xenografts in mice [2].

Xenograft In Vivo Efficacy Tumor Regression

Differential Sensitivity Across Cell Lines: 51 pM IC50 in RS4;11 vs. 2.2 nM in MOLM-13

BETd-260 exhibits cell line-dependent potency in growth inhibition assays, with IC50 values of 51 pM in RS4;11 cells and 2.2 nM in MOLM-13 acute leukemia cells [1]. This approximately 43-fold difference in sensitivity between two BET-dependent leukemia cell lines provides a useful internal control for experimental design and indicates that RS4;11 cells represent a particularly sensitive model system for mechanistic studies [1].

Cell Line Profiling IC50 Acute Leukemia

Cereblon-Dependent Degradation Validated via Negative Control Compound with >600-Fold Potency Loss

The mechanism of BETd-260 as a cereblon-dependent PROTAC degrader is rigorously validated through a structurally matched negative control compound (compound 26). Compound 26 differs from BETd-260 solely by the installation of a single N-methyl group on the lenalidomide moiety, which is known to block binding to cereblon [1]. In RS4;11 cell growth inhibition assays, compound 26 exhibits an IC50 of 35.1 nM, representing a >600-fold loss of potency relative to BETd-260 (IC50 = 0.051 nM) [1]. Furthermore, compound 26 fails to induce degradation of BRD2, BRD3, and BRD4 proteins, confirming that its residual growth inhibitory activity stems from BET bromodomain inhibition rather than degradation [1]. This control compound is essential for distinguishing degradation-specific phenotypes from inhibitor-mediated effects.

Mechanism of Action Cereblon Negative Control

Validated Application Scenarios for BETd-260 Trifluoroacetate in Research and Preclinical Development


Acute Leukemia Xenograft Efficacy Studies Using the RS4;11 Model

BETd-260 trifluoroacetate is validated for RS4;11 xenograft studies in SCID mice using the established dosing regimen of 5 mg/kg IV every other day, three times weekly for three weeks, which yields >90% tumor regression without body weight loss or other observable toxicities [1]. This regimen provides a reproducible positive control benchmark for evaluating novel BET-targeting agents or combination therapies. Pharmacodynamic analysis confirms sustained degradation of BRD2, BRD3, and BRD4 proteins for >24 hours post-dose, with robust cleavage of PARP and caspase-3 and downregulation of c-Myc in tumor tissue [1].

Osteosarcoma Preclinical Models: Cell-Derived and Patient-Derived Xenografts

In osteosarcoma research, BETd-260 has demonstrated efficacy across a panel of four human osteosarcoma cell lines (MNNG/HOS, Saos-2, MG-63, and SJSA-1) with >1000-fold superior activity relative to JQ1 and HJB97 [2]. The compound has also been validated in both cell-derived and patient-derived osteosarcoma xenograft models, inducing degradation of BET proteins in tumor tissue, triggering apoptosis, and profoundly inhibiting tumor growth [2]. This positions BETd-260 as a preferred tool compound for preclinical osteosarcoma studies requiring complete BET protein elimination rather than mere bromodomain blockade.

Mechanistic Studies Distinguishing Degradation from Inhibition Using Negative Control Compound 26

For studies requiring definitive attribution of phenotypes to BET protein degradation rather than bromodomain inhibition, BETd-260 should be paired with its cereblon-binding-deficient negative control (compound 26). Compound 26 differs by a single N-methyl group, retains BET-binding affinity, exhibits >600-fold lower cellular potency (IC50 = 35.1 nM vs. 0.051 nM), and fails to induce BET protein degradation [1]. This matched pair enables rigorous experimental dissection of degradation-specific versus inhibition-mediated biological effects, a critical control not available with conventional BET inhibitors.

Liver Cancer Research: Hepatocellular Carcinoma Cell Viability and Apoptosis

BETd-260 has been independently validated in hepatocellular carcinoma (HCC) models, where it potently inhibits cell viability and strongly induces apoptosis [3]. Mechanistically, BETd-260 modulates apoptotic gene expression in HCC cells by suppressing anti-apoptotic Mcl-1, Bcl-2, c-Myc, and XIAP while increasing pro-apoptotic Bad expression [3]. This provides a foundation for investigators studying BET degradation in liver cancer contexts, extending beyond the hematologic malignancy models in which the compound was originally characterized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for BETd-260 trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.